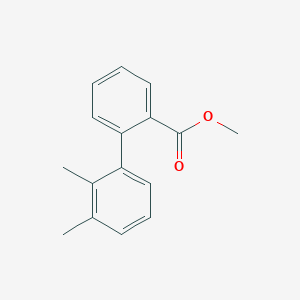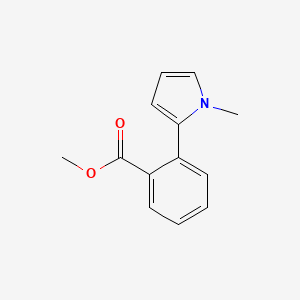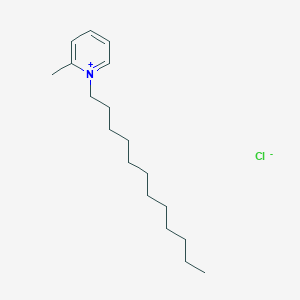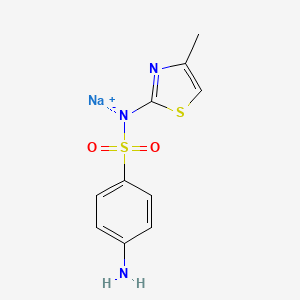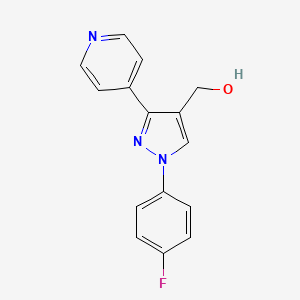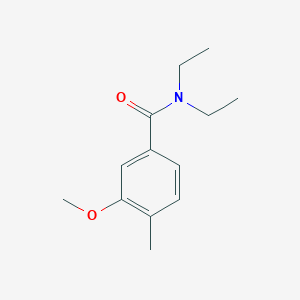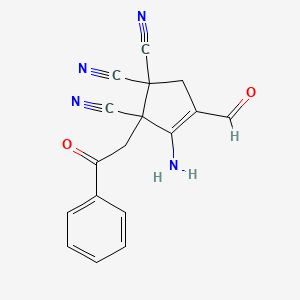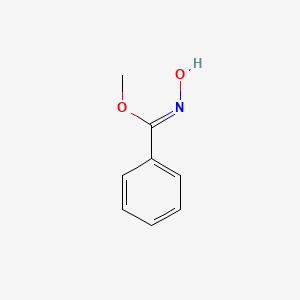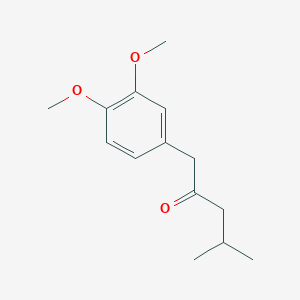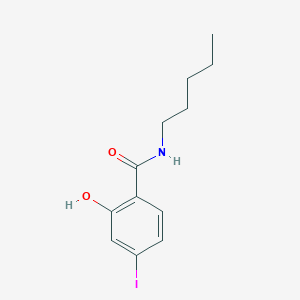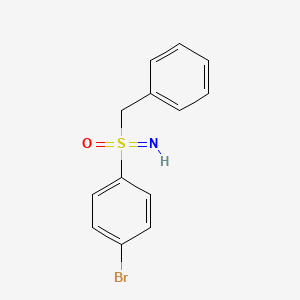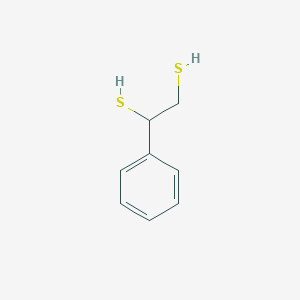
1-Phenylethane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups (-SH) attached to an ethane backbone, with a phenyl group (C6H5) attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylethane-1,2-dithiol can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis. This method yields 1,2-ethanedithiol, which can then be further reacted with benzyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as genetically modified bacteria or yeast, has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylethane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted thiol derivatives.
Aplicaciones Científicas De Investigación
1-Phenylethane-1,2-dithiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Phenylethane-1,2-dithiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction is crucial for its biological activities, such as antimicrobial and antioxidant effects .
Comparación Con Compuestos Similares
1-Phenylethane-1,2-diol: This compound has hydroxyl groups (-OH) instead of thiol groups and is used in different applications, such as in the synthesis of pharmaceuticals.
1,2-Ethanedithiol: Similar to 1-Phenylethane-1,2-dithiol but lacks the phenyl group, making it less versatile in certain applications.
Uniqueness: this compound is unique due to the presence of both thiol and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its biological activities make it a valuable compound in various fields .
Propiedades
Número CAS |
4208-42-8 |
|---|---|
Fórmula molecular |
C8H10S2 |
Peso molecular |
170.3 g/mol |
Nombre IUPAC |
1-phenylethane-1,2-dithiol |
InChI |
InChI=1S/C8H10S2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Clave InChI |
DLSSSVYTDXSXKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B14137511.png)
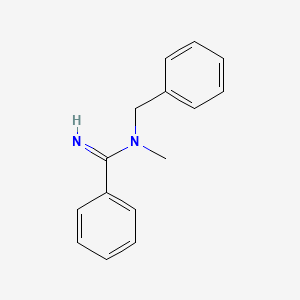
![4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B14137531.png)
